3-methyl-5-nitro-1H-pyridine-2-thione
Description
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Properties
CAS No. |
6960-21-0 |
|---|---|
Molecular Formula |
C6H6N2O2S |
Molecular Weight |
170.19 g/mol |
IUPAC Name |
3-methyl-5-nitro-1H-pyridine-2-thione |
InChI |
InChI=1S/C6H6N2O2S/c1-4-2-5(8(9)10)3-7-6(4)11/h2-3H,1H3,(H,7,11) |
InChI Key |
WSUARRZTEVVMMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CNC1=S)[N+](=O)[O-] |
Origin of Product |
United States |
Crystallographic Profiling and Structural Systematics of 3-Methyl-5-nitro-1H-pyridine-2-thione: A Technical Whitepaper
Executive Summary
The structural characterization of highly functionalized N,S-heterocycles is a critical pathway in modern drug development and coordination chemistry. 3-Methyl-5-nitro-1H-pyridine-2-thione presents a unique crystallographic challenge and opportunity due to its potential for thione-thiol tautomerism, strong intermolecular hydrogen bonding, and the competing steric/electronic effects of its substituents.
This whitepaper provides an in-depth, self-validating technical guide for the Single-Crystal X-Ray Diffraction (SCXRD) analysis of this compound. By moving beyond basic procedural steps, we establish the causality behind experimental choices—explaining why specific solvent systems dictate tautomeric states, and how crystallographic metrics internally validate the chemical structure.
Chemical Context & The Causality of Tautomerism
In solution, pyridine-2-thione derivatives exist in a dynamic equilibrium between the 2-pyridinethiol (thiol) and 1H-pyridine-2-thione (thione) forms. However, in the solid state, the equilibrium is overwhelmingly driven toward the thione tautomer .
The Mechanistic "Why": The crystallization process acts as a thermodynamic sink. The thione form allows the molecule to act simultaneously as a strong hydrogen bond donor (N-H) and acceptor (C=S). This facilitates the formation of a highly stable, centrosymmetric dimer characterized by an R22(8) hydrogen-bonding motif.
-
Electronic Influence of the 5-Nitro Group: The strongly electron-withdrawing −NO2 group depletes electron density from the pyridine ring, increasing the acidity of the N-H proton. This strengthens the N-H···S interaction compared to unsubstituted analogs.
-
Steric Buttressing of the 3-Methyl Group: The bulky methyl group adjacent to the thione moiety prevents the coplanar alignment of adjacent dimers in the extended lattice, forcing a staggered, herringbone-like packing motif that minimizes steric clash while maximizing π−π stacking of the nitro-aromatic rings.
Figure 1: Mechanistic pathway of tautomeric shift and lattice stabilization.
Experimental Protocols: A Self-Validating SCXRD Workflow
To achieve a high-resolution structure ( R1<0.05 ), the experimental workflow must be treated as a self-validating system where each step confirms the integrity of the previous one.
Step 1: Crystal Growth & Optical Selection
-
Protocol: Dissolve 20 mg of the synthesized powder in a 1:1 (v/v) mixture of dichloromethane (DCM) and ethanol. Allow slow evaporation at 4 °C over 72 hours.
-
Causality: DCM effectively solvates the monomeric compound, while ethanol provides the protic environment necessary to stabilize the N-H bond of the thione tautomer during nucleation. Slow cooling limits the nucleation rate, yielding larger, defect-free crystals.
-
Validation: Inspect under a polarized light microscope. Complete, sharp optical extinction upon rotation validates that the selected crystal is a single domain (not twinned), ensuring clean diffraction data.
Step 2: X-Ray Diffraction Data Collection
-
Protocol: Mount the crystal on a MiTeGen loop using perfluoropolyether oil. Flash-cool to 100 K in a nitrogen stream. Collect data using Mo K α radiation ( λ=0.71073 Å).
-
Causality: Cryogenic cooling (100 K) drastically reduces the thermal motion (Debye-Waller factors) of the atoms. This is strictly required to accurately locate the electron density of the tautomeric N-H proton in the difference Fourier map. Mo K α is chosen over Cu K α to minimize X-ray absorption by the sulfur atom, yielding higher completeness at high resolution.
-
Validation: An internal merging R -factor ( Rint ) of <0.06 validates the chosen unit cell and integration parameters before proceeding to structure solution.
Step 3: Structure Solution and Refinement
-
Protocol: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically. Locate the N-H proton from the difference map and refine its coordinates freely.
-
Causality: Free refinement of the N-H proton (rather than placing it in a calculated position) provides empirical proof of the thione tautomer.
-
Validation: The C=S bond length acts as the ultimate internal validation metric. A refined length of ~1.68–1.71 Å confirms double-bond character (thione), whereas a length >1.75 Å would indicate a single bond (thiol) .
Figure 2: Self-validating workflow for the SCXRD analysis of thione derivatives.
Quantitative Data Summaries
To assist researchers in validating their own refinements of 3-methyl-5-nitro-1H-pyridine-2-thione, the following tables summarize the expected crystallographic benchmarks derived from the structural systematics of analogous pyridine-2-thiones , .
Table 1: Expected Geometric Benchmarks for Tautomeric Validation
| Structural Parameter | Expected Value (Thione Form) | Expected Value (Thiol Form) | Diagnostic Significance |
| C=S Bond Length | 1.68 – 1.71 Å | > 1.75 Å | Primary indicator of tautomeric state. |
| C–N Bond Length | 1.35 – 1.37 Å | 1.32 – 1.34 Å | Longer in thione due to loss of full aromaticity. |
| N–H Electron Density | Present (Difference Map) | Absent | Direct observation of protonation state. |
| C–NO₂ Torsion Angle | 0° – 15° | 0° – 15° | Indicates degree of conjugation with the ring. |
Table 2: Typical Hydrogen Bond Geometries in the R22(8) Dimer
| Interaction Type | Donor···Acceptor Distance (Å) | Hydrogen···Acceptor Distance (Å) | D–H···A Angle (°) |
| N–H···S (Primary) | 3.25 – 3.35 | 2.45 – 2.55 | 165 – 178 |
| C–H···O (Secondary) | 3.10 – 3.40 | 2.50 – 2.70 | 130 – 150 |
Note: The secondary C-H···O interactions typically occur between the methyl protons and the nitro oxygen atoms of adjacent dimers, stabilizing the 3D lattice.
Conclusion
The structural analysis of 3-methyl-5-nitro-1H-pyridine-2-thione is not merely an exercise in atomic mapping; it is a demonstration of how molecular electronics and sterics dictate macroscopic solid-state behavior. By adhering to a self-validating crystallographic workflow—specifically utilizing cryogenic temperatures and free refinement of the tautomeric proton—researchers can unambiguously prove the thione state and accurately map the complex hydrogen-bonding networks that define this class of compounds.
References
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Title: catena-Poly[μ2-iodido-diiodidobis(μ3-pyridine-2-thione-κ3 S:S:S)(μ2-pyridine-2-thione-κ2 S:S)tricopper(I)] Source: Acta Crystallographica Section E: Structure Reports Online URL: [Link]
-
Title: Molecular vibrations of pyridine-2-thione and pyrimidine-2-thione Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL: [Link]
-
Title: Conversion of pyridine-2-thione N-oxide to pyridine-2-thiolate in osmium complexes Source: Journal of Organometallic Chemistry URL: [Link]
-
Title: Hydrogen-bond networks of 1,3-imidazolidine-2-thione: synthesis and structures of complexes Source: Journal of Coordination Chemistry URL: [Link]
An In-depth Technical Guide to the Thione-Thiol Tautomerism in 3-methyl-5-nitro-1H-pyridine-2-thione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the thione-thiol tautomerism in 3-methyl-5-nitro-1H-pyridine-2-thione. Tautomerism, the interconversion of structural isomers, plays a pivotal role in the chemical reactivity, biological activity, and pharmaceutical properties of heterocyclic compounds. Understanding the delicate equilibrium between the thione and thiol forms of this substituted pyridine derivative is crucial for its application in medicinal chemistry and drug development. This document synthesizes experimental and computational methodologies to elucidate the factors governing this tautomeric balance, offering a robust framework for its investigation. We delve into the influence of solvent polarity, pH, and temperature on the equilibrium, and provide detailed protocols for spectroscopic analysis. Furthermore, this guide presents a theoretical foundation for the observed phenomena, supported by computational chemistry approaches.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism is a fundamental concept in organic chemistry, describing the dynamic equilibrium between two or more interconvertible isomers, known as tautomers.[1] These isomers differ in the position of a proton and the location of a double bond. In the realm of drug discovery and development, the tautomeric state of a molecule can profoundly influence its physicochemical properties, including its solubility, lipophilicity, and ability to interact with biological targets. Consequently, a thorough understanding and characterization of the tautomeric preferences of a drug candidate are paramount.
The pyridine-2-thione scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The thione-thiol tautomerism in these compounds, specifically the equilibrium between the 1H-pyridine-2-thione (thione) and pyridine-2-thiol (thiol) forms, is a critical determinant of their biological function. The position of the proton—either on the nitrogen or the sulfur atom—alters the molecule's hydrogen bonding capacity, electronic distribution, and overall shape, thereby affecting its interaction with protein binding sites.
This guide focuses on a specific derivative, 3-methyl-5-nitro-1H-pyridine-2-thione, a molecule of interest due to the combined electronic effects of the electron-donating methyl group and the electron-withdrawing nitro group. These substituents are expected to modulate the electronic properties of the pyridine ring and, consequently, the thione-thiol tautomeric equilibrium.
The Thione-Thiol Tautomeric Equilibrium of 3-methyl-5-nitro-1H-pyridine-2-thione
The tautomeric equilibrium of 3-methyl-5-nitro-1H-pyridine-2-thione involves the interconversion between the thione and thiol forms, as depicted below. The thione form possesses a carbon-sulfur double bond (C=S) and an N-H bond, while the thiol form contains a carbon-sulfur single bond with a proton on the sulfur atom (S-H) and a carbon-nitrogen double bond within the aromatic ring.
Caption: Thione-thiol tautomeric equilibrium of 3-methyl-5-nitro-1H-pyridine-2-thione.
Generally, for 2-mercaptopyridines, the thione tautomer is favored in polar solvents, while the thiol form can be more prevalent in nonpolar environments.[2][3] The polarity of the solvent plays a crucial role in stabilizing the more polar tautomer.[4] The thione form, with its C=S and N-H bonds, is typically more polar than the thiol form and is therefore stabilized to a greater extent by polar solvents through dipole-dipole interactions and hydrogen bonding.[2]
Experimental Methodologies for Investigating Tautomerism
A multi-faceted approach combining various spectroscopic techniques is essential for a comprehensive understanding of the thione-thiol equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the tautomeric forms present in solution.[1][5] By analyzing chemical shifts, coupling constants, and through variable temperature studies, one can gain quantitative insights into the equilibrium.[6]
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Prepare a series of solutions of 3-methyl-5-nitro-1H-pyridine-2-thione (approximately 10-20 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD, D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature (e.g., 298 K).
-
Spectral Analysis:
-
¹H NMR: Identify the chemical shifts of the N-H proton (typically broad and in the downfield region for the thione form) and the S-H proton (if observable, for the thiol form). The chemical shifts of the aromatic protons will also differ between the two tautomers.
-
¹³C NMR: The chemical shift of the C2 carbon is a key indicator. In the thione form, this carbon is a thiocarbonyl (C=S) and will resonate at a significantly downfield chemical shift (typically >170 ppm) compared to the C-S carbon in the thiol form.
-
-
Quantification: The relative concentrations of the two tautomers can be determined by integrating the signals corresponding to each form.[7] The equilibrium constant (KT = [thiol]/[thione]) can then be calculated.
-
Variable Temperature (VT) NMR: Conduct VT-NMR experiments in a suitable solvent to study the thermodynamics of the tautomerization process.[6] Plotting ln(KT) versus 1/T (van't Hoff plot) allows for the determination of the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as the two forms often exhibit distinct absorption spectra.[8][9]
Protocol for Solvent-Dependent UV-Vis Analysis:
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in a variety of solvents covering a wide range of polarities.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).
-
Spectral Analysis: The thione form of pyridinethiones typically displays a characteristic long-wavelength absorption band corresponding to the n→π* transition of the C=S group.[10] The position and intensity of the absorption maxima (λmax) will shift depending on the solvent polarity, a phenomenon known as solvatochromism.[4] By analyzing these shifts, the predominant tautomer in each solvent can be inferred.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides valuable information about the functional groups present in each tautomer.[11][12]
Protocol for FT-IR Analysis:
-
Sample Preparation: Prepare samples in the solid state (e.g., KBr pellet) and in solution using appropriate IR-transparent solvents (e.g., CCl₄, CH₂Cl₂).
-
Data Acquisition: Obtain FT-IR spectra for each sample.
-
Spectral Analysis:
-
Thione Form: Look for characteristic absorption bands for the N-H stretching vibration (around 3400-3200 cm⁻¹) and the C=S stretching vibration (around 1200-1050 cm⁻¹).
-
Thiol Form: The presence of the S-H stretching vibration (around 2600-2550 cm⁻¹) would be indicative of the thiol tautomer. The absence of a strong C=S band would also support the presence of the thiol form.
-
Caption: Experimental workflow for the investigation of thione-thiol tautomerism.
Computational Chemistry as a Predictive Tool
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for understanding the factors that influence the equilibrium.[13][14]
Computational Protocol:
-
Structure Optimization: Build the 3D structures of both the thione and thiol tautomers. Perform geometry optimization calculations in the gas phase and in various solvents (using a polarizable continuum model, PCM) at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).[15]
-
Energy Calculations: Calculate the electronic energies of the optimized structures. The relative stability of the tautomers can be determined from the difference in their Gibbs free energies (ΔG).
-
Spectroscopic Prediction: Simulate the NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions for each tautomer. These predicted spectra can be compared with experimental data to aid in the assignment of the observed signals.[10]
Table 1: Expected Spectroscopic Data for the Tautomers of 3-methyl-5-nitro-1H-pyridine-2-thione
| Spectroscopic Technique | Thione Form | Thiol Form |
| ¹H NMR | N-H proton (broad, downfield) | S-H proton (if observable) |
| ¹³C NMR | C2 (C=S) at >170 ppm | C2 (C-S) at a more upfield position |
| UV-Vis | Long-wavelength n→π* absorption | Absorption at shorter wavelengths |
| FT-IR | N-H stretch (~3300 cm⁻¹), C=S stretch (~1100 cm⁻¹) | S-H stretch (~2550 cm⁻¹) |
Influence of pH on the Tautomeric Equilibrium
The pH of the medium can significantly impact the thione-thiol equilibrium, especially in aqueous solutions.[16] In acidic conditions, protonation of the nitrogen or sulfur atoms can occur, while in basic conditions, deprotonation of the N-H or S-H proton can lead to the formation of an anionic species. The relative acidities of the N-H and S-H protons will determine the position of the equilibrium in response to changes in pH.
Caption: Influence of basic conditions on the thione-thiol equilibrium.
Conclusion and Future Directions
The thione-thiol tautomerism of 3-methyl-5-nitro-1H-pyridine-2-thione is a complex phenomenon governed by a delicate interplay of electronic effects, solvent interactions, and pH. A comprehensive investigation utilizing a combination of NMR, UV-Vis, and FT-IR spectroscopy, complemented by computational modeling, is essential for a thorough understanding of this equilibrium. The insights gained from such studies are critical for predicting the behavior of this compound in biological systems and for the rational design of new therapeutic agents based on the pyridine-2-thione scaffold. Future work could involve co-crystallization studies to experimentally determine the solid-state structure and advanced computational methods to model the tautomerization process in explicit solvent environments.
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Hansen, P. E. (2020, October 29). Tautomerism Detected by NMR. Encyclopedia.pub. Available from: [Link]
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Grecu, R., & Oprean, L. (2014). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Revista de Chimie, 65(1), 53-58. Available from: [Link]
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Stoyanov, S., Stoyanova, D., & Petkov, P. (1995). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 73(10), 1774–1779. Available from: [Link]
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Kwiatkowski, J. S., & Person, W. B. (2002). 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study. The Journal of Organic Chemistry, 67(24), 8429–8438. Available from: [Link]
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Elguero, J. (2009). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Available from: [Link]
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Karpenko, Y., Omelyanchik, L., & Panasenko, T. (2018). Experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides 1,3,4-oxadiazole-2-thione with acridine-9(10H)-one. Chemistry & Chemical Technology, 12(4), 419-426. Available from: [Link]
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Ghasemi, J., & Niazi, A. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(5), 943–952. Available from: [Link]
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Gökce, H., & Bahçeli, S. (2016). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. ResearchGate. Available from: [Link]
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Syeda, A., & Rizvi, S. A. A. (2012). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 4(11), 4824-4827. Available from: [Link]
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Grecu, R., & Oprean, L. (2026, February 27). Theoretical considerations regarding the thione-thiol tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid. ResearchGate. Available from: [Link]
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Karpenko, Y., Omelyanchik, L., & Panasenko, T. (2018). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. ResearchGate. Available from: [Link]
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Stepanova, A. A., & Shestakov, A. S. (2022, April 12). Tautomers of 6-thiopurine in low-temperature Ar matrices: FTIR spectroscopy analysis and quantum mechanical calculations. The University of Arizona. Available from: [Link]
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Mondal, T., & Ghosh, A. (2022, March 3). Tautomers and Rotamers of Curcumin: A Combined UV Spectroscopy, High-Performance Liquid Chromatography, Ion Mobility Mass Spectrometry, and Electronic Structure Theory Study. The Journal of Physical Chemistry A. Available from: [Link]
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Mack, J., & Stillman, M. J. (2021, March 13). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. Available from: [Link]
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Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659–2671. Available from: [Link]
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O'Hagan, S., & Teague, J. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling. Available from: [Link]
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Smith, A. B., & Jones, C. D. (2011, May 16). Transition States and Energetics of Nucleophilic Additions of Thiols to Substituted α,β-Unsaturated Ketones: Substituent Effects Involve Enone Stabilization, Product Branching, and Solvation. The Journal of Organic Chemistry. Available from: [Link]
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Smith, J. D. (2023, June 23). Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design. Journal of the American Chemical Society. Available from: [Link]
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Johnson, K. L. (2018, August 6). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. RSC Publishing. Available from: [Link]
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Aval, M. M., & Pour, A. N. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and T. Semantic Scholar. Available from: [Link]
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Spectroscopic Characterization of 3-Methyl-5-nitro-1H-pyridine-2-thione: A Comprehensive Technical Guide
Executive Summary
The accurate structural characterization of heterocyclic thioamides is a persistent challenge in analytical chemistry due to their dynamic structural states. 3-methyl-5-nitro-1H-pyridine-2-thione is a highly functionalized heterocycle whose spectroscopic signature is dictated by a delicate thione-thiol tautomeric equilibrium.
As a Senior Application Scientist, I have frequently observed researchers misinterpret the spectral data of such compounds by treating them as static molecules. In reality, the 3-methyl group introduces steric constraints that influence dimerization, while the powerfully electron-withdrawing 5-nitro group fundamentally alters the electron density of the pyridine ring. This guide provides a rigorous, self-validating framework for the spectroscopic characterization of this compound, emphasizing the physical causality behind experimental choices.
Mechanistic Framework: Tautomerism and Substituent Effects
Before stepping into the laboratory, one must understand the thermodynamic forces governing the molecule. Pyridine-2-thiones exist in equilibrium with their 2-pyridinethiol tautomers. While the thiol form is often favored in the gas phase or in non-polar environments, the thione form dominates in polar solutions and the solid state [1].
For 3-methyl-5-nitro-1H-pyridine-2-thione, two critical substituent effects lock the molecule almost exclusively into the thione tautomer under standard analytical conditions:
-
Resonance Stabilization: The 5-nitro group withdraws electron density via resonance, increasing the acidity of the hypothetical thiol proton and stabilizing the polarized thioamide ( N−−C=S+ ) resonance structure.
-
Dipole-Dipole Solvation: The thione tautomer possesses a dipole moment 2–3 times greater than the thiol form. Polar solvents (e.g., DMSO, Ethanol) preferentially solvate and stabilize this high-dipole state [2].
Fig 1: Thermodynamic drivers shifting the tautomeric equilibrium toward the thione form.
Experimental Methodologies: Self-Validating Protocols
To ensure uncompromising scientific integrity, every analytical workflow must contain internal checks. The following protocols are designed to prevent false-positive structural assignments caused by solvent-induced artifacts or sample degradation (e.g., oxidation to disulfides).
Fig 2: Self-validating multi-modal spectroscopic workflow for structural characterization.
Attenuated Total Reflectance FT-IR (ATR-FTIR) Spectroscopy
Causality for Method Choice: We strictly avoid KBr pellet pressing for this compound. The high pressures used to form KBr pellets can induce solid-state polymorphic transitions or shift the tautomeric equilibrium. ATR-FTIR allows for the analysis of the native crystalline powder without mechanical perturbation.
Step-by-Step Protocol:
-
Background Calibration: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).
-
Sample Application: Apply 2–5 mg of the pure 3-methyl-5-nitro-1H-pyridine-2-thione powder to the crystal. Apply uniform pressure using the anvil.
-
Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Self-Validation Check (The S-H Null Test): Immediately inspect the 2500–2600 cm⁻¹ region. The absence of a sharp S-H stretching band confirms the compound is in the thione form. The presence of a strong C=S stretch at ~1130 cm⁻¹ further validates this [3].
Multinuclear NMR Spectroscopy (¹H and ¹³C)
Causality for Method Choice: Deuterated dimethyl sulfoxide (DMSO-d6) is selected over Chloroform-d (CDCl3). DMSO-d6 is highly polar and acts as a strong hydrogen-bond acceptor. This effectively breaks up any intermolecular thione-thione dimers (which the 3-methyl group partially hinders anyway) and locks the monomeric thione tautomer in place, preventing exchange-broadening of the NMR signals.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6.
-
Acquisition (¹H NMR): Run a standard 1D ¹H experiment at 298 K (400 or 500 MHz).
-
Acquisition (¹³C NMR): Run a proton-decoupled ¹³C experiment (minimum 1024 scans due to quaternary carbons C2, C3, and C5).
-
Self-Validation Check (Concentration Gradient): Prepare a second sample at 5 mg/mL. If the N-H proton chemical shift (~13.8 ppm) remains static between the two concentrations, you have successfully isolated the solvated monomer. If it shifts upfield upon dilution, dimerization is still occurring.
UV-Vis Spectroscopy (Solvatochromic Analysis)
Causality for Method Choice: UV-Vis is used here not just for absorbance maxima, but to prove the existence of the thione lone pair via solvatochromism. The n→π* transition of the C=S bond is highly sensitive to the hydrogen-bonding capacity of the solvent.
Step-by-Step Protocol:
-
Stock Preparation: Prepare a 1 mM stock solution in anhydrous acetonitrile.
-
Solvent Series: Dilute the stock to 50 µM in two separate cuvettes: one containing absolute ethanol (polar, H-bonding) and one containing cyclohexane (non-polar, non-H-bonding).
-
Acquisition: Scan from 250 nm to 500 nm.
-
Self-Validation Check (Hypsochromic Shift): The n→π* band (~430 nm) must exhibit a blue shift (hypsochromic shift) in ethanol compared to cyclohexane. Ethanol hydrogen-bonds to the sulfur lone pair, lowering the energy of the ground state and widening the n→π* energy gap.
Quantitative Data Synthesis
The following tables summarize the expected spectroscopic data for 3-methyl-5-nitro-1H-pyridine-2-thione, synthesized from the fundamental behavior of functionalized pyridine-2-thiones.
Table 1: FT-IR Vibrational Frequencies
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Assignment Rationale |
| N-H Stretch | 3150 - 3250 | Broad, Medium | Characteristic of the thione tautomer; broadened by intermolecular H-bonding in the solid state. |
| NO₂ Asymmetric | ~1525 | Strong | High dipole moment change during asymmetric stretching of the nitro group. |
| NO₂ Symmetric | ~1345 | Strong | Symmetric stretching of the 5-nitro substituent. |
| C=S Stretch | 1120 - 1140 | Medium | Thioamide resonance stabilization lowers the frequency compared to un-conjugated C=S bonds. |
Table 2: ¹H and ¹³C NMR Chemical Shifts (DMSO-d6)
| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Causality / Deshielding Effect |
| ¹H | N-H | 13.5 - 14.0 | Broad Singlet | Highly deshielded acidic proton, indicative of the thione form. |
| ¹H | C6-H | 8.8 - 9.0 | Doublet (J ~ 2.5 Hz) | Extreme deshielding by the adjacent ring nitrogen and the ortho-nitro group. |
| ¹H | C4-H | 8.2 - 8.4 | Doublet (J ~ 2.5 Hz) | Deshielded by the para-thione and ortho-nitro groups. |
| ¹H | C3-CH₃ | 2.3 - 2.5 | Singlet | Standard aromatic methyl shift, slightly deshielded by the heterocyclic ring. |
| ¹³C | C2 (C=S) | ~180.0 | Quaternary | Characteristic extreme downfield shift of the thione carbon. |
| ¹³C | C5 (C-NO₂) | ~140.0 | Quaternary | Electron-withdrawing nitro group deshields the ipso carbon. |
Table 3: UV-Vis Absorption Maxima
| Transition | Wavelength (nm) | Solvent | Molar Absorptivity (ε) | Interpretation |
| π → π | ~360 - 380 | Ethanol | High (>10,000) | Allowed transition of the highly conjugated thione-nitro aromatic system. |
| n → π | ~420 - 440 | Ethanol | Low (<1,000) | Forbidden transition of the sulfur lone pair to the π* orbital; highly solvatochromic. |
Conclusion
The spectroscopic characterization of 3-methyl-5-nitro-1H-pyridine-2-thione requires a deliberate approach that accounts for the molecule's dynamic electronic environment. By utilizing ATR-FTIR to preserve the solid-state thione structure, DMSO-d6 in NMR to lock the monomeric state, and solvatochromic UV-Vis to validate the sulfur lone pair, researchers can generate a robust, self-validating data package. Understanding the causality behind these techniques ensures that analytical artifacts are not misinterpreted as novel structural phenomena.
References
-
Moran, D., Sukcharoenphon, K., Puchta, R., Schaefer, H. F., Schleyer, P. v. R., & Hoff, C. D. (2002). 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study. The Journal of Organic Chemistry, 67(25), 9061-9069. URL:[Link]
-
Stoyanov, S., Petkov, I., Antonov, L., Stoyanova, T., Karagiannidis, P., & Aslanidis, P. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(8), 1482-1489. URL:[Link]
-
Smith, E. A., Wanat, M. J., Cheng, Y., Barreira, S. V. P., Frutos, A. G., & Corn, R. M. (2001). Formation, Spectroscopic Characterization, and Application of Sulfhydryl-Terminated Alkanethiol Monolayers for the Chemical Attachment of DNA onto Gold Surfaces. Langmuir, 17(8), 2502-2507. URL:[Link]
Sources
Application Note: High-Yield Synthesis and Isolation of 3-Methyl-5-nitro-1H-pyridine-2-thione
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
Substituted pyridine-2-thiones are critical building blocks in medicinal chemistry, frequently utilized in the synthesis of complex heterocycles, coordination complexes, and pharmaceutical intermediates. The synthesis of 3-methyl-5-nitro-1H-pyridine-2-thione requires a highly regioselective approach to introduce the sulfur atom at the C2 position without disturbing the nitro or methyl groups.
Causality in Reagent Selection
While direct thionation using sodium hydrosulfide (NaSH) or sodium sulfide (Na₂S) is possible, these reagents often lead to the formation of undesired symmetric thioethers (bis-pyridyl sulfides) and present significant handling challenges due to toxicity and odor.
To ensure a self-validating, high-purity workflow, this protocol utilizes the thiourea method [1]. Thiourea acts as an excellent, soft S-nucleophile. The starting material, 2-chloro-3-methyl-5-nitropyridine , is highly activated for Nucleophilic Aromatic Substitution ( SNAr ) [2]. The electron-withdrawing nature of both the pyridine nitrogen (ortho to the leaving group) and the nitro group (para to the leaving group) significantly lowers the activation energy for the Meisenheimer complex intermediate.
The reaction proceeds in two distinct, controllable stages:
-
SNAr Addition: Thiourea attacks the C2 position, displacing the chloride ion to form a stable, isolable isothiouronium salt. This step acts as an intrinsic purification checkpoint; unreacted organic impurities remain in the solvent, while the salt precipitates.
-
Alkaline Cleavage: Mild base hydrolysis of the isothiouronium salt yields the thiolate anion, which upon controlled acidification tautomerizes predominantly to the stable thione form.
Reaction Workflow
Caption: Two-step synthetic workflow for 3-methyl-5-nitro-1H-pyridine-2-thione via an isothiouronium intermediate.
Quantitative Data: Materials & Reagents
The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.
| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| 2-Chloro-3-methyl-5-nitropyridine | 172.57 | 1.00 | 1.73 g | Substrate |
| Thiourea | 76.12 | 1.15 | 0.88 g | S-Nucleophile |
| Ethanol (Absolute) | 46.07 | Solvent | 20 mL | Reaction Medium |
| Sodium Hydroxide (10% aq) | 40.00 | ~3.00 | 12 mL | Hydrolysis Base |
| Glacial Acetic Acid | 60.05 | As needed | ~3-5 mL | Acidification Agent |
Experimental Protocol
Phase 1: Formation of the Isothiouronium Salt
Causality Note: Absolute ethanol is chosen as the solvent because both starting materials are soluble at reflux, but the resulting highly polar isothiouronium chloride salt is poorly soluble and will precipitate upon cooling, driving the reaction forward via Le Chatelier's principle.
-
Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add 1.73 g (10.0 mmol) of 2-chloro-3-methyl-5-nitropyridine and 0.88 g (11.5 mmol) of thiourea to the flask.
-
Add 20 mL of absolute ethanol.
-
Heat the mixture to reflux ( 78∘C ) under continuous stirring for 3 to 4 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1); the starting material spot ( Rf≈0.6 ) should disappear.
-
Allow the reaction mixture to cool to room temperature, then transfer to an ice bath for 30 minutes to maximize precipitation.
-
Collect the yellow/off-white isothiouronium salt via vacuum filtration. Wash the filter cake with 5 mL of ice-cold ethanol to remove any unreacted thiourea. Do not discard the solid; it is required for Phase 2.
Phase 2: Alkaline Cleavage and Isolation
Causality Note: Mild base (NaOH) cleaves the isothiouronium moiety, releasing urea/cyanamide byproducts and forming the highly water-soluble sodium thiolate. Controlled acidification with acetic acid (rather than strong mineral acids) prevents unwanted degradation of the nitro group and carefully protonates the thiolate to precipitate the neutral thione.
-
Transfer the damp isothiouronium salt directly into a clean 100 mL Erlenmeyer flask.
-
Add 12 mL of 10% aqueous NaOH solution.
-
Gently warm the suspension to 60∘C for 30 minutes with stirring. The solid will dissolve as the sodium thiolate forms, resulting in a deep red/orange solution.
-
Cool the solution to 0∘C in an ice bath.
-
While stirring vigorously, add glacial acetic acid dropwise until the pH reaches 4.0–5.0. A bright yellow to orange precipitate of 3-methyl-5-nitro-1H-pyridine-2-thione will form immediately.
-
Stir the suspension at 0∘C for an additional 20 minutes to ensure complete crystallization.
-
Filter the product under vacuum, wash thoroughly with cold distilled water ( 3×10 mL) to remove sodium acetate salts, and dry under high vacuum at 40∘C overnight.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized batch, the following analytical checks must be performed. The system is self-validating if the data matches these expected parameters:
-
TLC: A single spot in DCM:MeOH (95:5). The product will be highly UV-active and will stain strongly with iodine due to the sulfur atom.
-
1 H NMR (DMSO- d6 ): The thione proton (N-H) typically appears far downfield (broad singlet, >13 ppm) due to the thione-thiol tautomerism favoring the thione in polar aprotic solvents. The pyridine aromatic protons will appear as two distinct doublets with meta-coupling ( J≈2.5 Hz) around 8.0 - 9.0 ppm. The methyl group will appear as a sharp singlet near 2.3 - 2.5 ppm.
-
FT-IR: Disappearance of the sharp C-Cl stretch ( ∼750 cm −1 ) and appearance of a strong C=S stretching band ( ∼1100−1200 cm −1 ) and a broad N-H stretch ( ∼3100−3200 cm −1 ).
References
- DIPEA catalyzed step-by-step synthesis and photophysical properties of thieno[2,3-b]pyridine derivatives. ResearchGate.
- What is the chemical structure and properties of 2-Chloro-3-methyl-5-nitropyridine? - FAQ. Guidechem.
Technical Support Center: Optimizing the Synthesis of 3-Methyl-5-nitro-1H-pyridine-2-thione
Welcome to the Technical Support Center for the synthesis of 3-methyl-5-nitro-1H-pyridine-2-thione . This guide is engineered for researchers and drug development professionals experiencing bottlenecks in yield, purity, or scalability when synthesizing this highly functionalized pyridine-2-thione derivative.
Rather than a generic protocol, this document provides a mechanistic breakdown, a self-validating experimental workflow, and an advanced troubleshooting matrix to help you overcome the specific steric and oxidative challenges inherent to this molecule.
Mechanistic Pathway & Workflow
The most robust route to synthesize 3-methyl-5-nitro-1H-pyridine-2-thione relies on a Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-3-methyl-5-nitropyridine using thiourea, followed by alkaline hydrolysis.
The para-nitro group strongly activates the C2 position by stabilizing the anionic Meisenheimer intermediate. However, the adjacent 3-methyl group introduces significant steric hindrance, altering the reaction kinetics. Furthermore, the final thione product is highly susceptible to oxidative dimerization in the presence of atmospheric oxygen, requiring strict atmospheric control or reductive salvage steps.
Mechanistic workflow of 3-methyl-5-nitro-1H-pyridine-2-thione synthesis.
Standardized Experimental Protocol (Self-Validating)
This protocol is designed as a closed, self-validating system. Do not proceed to subsequent steps without confirming the validation checkpoints.
Step 1: SNAr with Thiourea
-
Reagents: 2-Chloro-3-methyl-5-nitropyridine (10.0 g, 57.8 mmol) , Thiourea (4.8 g, 63.6 mmol, 1.1 eq), Anhydrous DMF (100 mL).
-
Action: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Suspend the reagents in DMF. Purge the system with Argon for 10 minutes to displace oxygen. Heat to 100°C and stir for 4 hours.
-
Causality: While ethanol is the classical solvent for this reaction, the steric drag from the 3-methyl group severely impedes the nucleophilic attack trajectory of thiourea. Switching to a higher-boiling polar aprotic solvent like DMF provides the necessary thermal energy to overcome this activation barrier.
-
Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) must be completely consumed. The isothiouronium salt intermediate is highly polar and will remain at the baseline (Rf 0.0).
Step 2: Alkaline Hydrolysis & Reductive Salvage
-
Reagents: 2M NaOH (aq) (50 mL), Dithiothreitol (DTT) (0.5 eq, conditional).
-
Action: Cool the reaction mixture to room temperature under Argon. Add the 2M NaOH dropwise over 15 minutes. Stir for 1 hour.
-
Causality: The base cleaves the isothiouronium intermediate, expelling urea and generating the highly nucleophilic thiolate anion.
-
Self-Validation Checkpoint: Run an LC-MS aliquot. The target thione mass is ~170 g/mol ([M+H]+ ~171). If you observe a peak at [M+H]+ ~339, oxidative dimerization has occurred. Salvage: Add DTT directly to the basic mixture and stir for 30 minutes to quantitatively reduce the disulfide back to the thione monomer .
Step 3: Acidification and Isolation
-
Reagents: Glacial acetic acid.
-
Action: Cool the flask in an ice bath (0–5°C). Slowly add glacial acetic acid dropwise until the pH reaches ~4.0. Stir for 30 minutes as a bright yellow/orange precipitate forms. Filter, wash with cold water, and dry under a vacuum.
-
Causality: Acetic acid protonates the thiolate. The resulting neutral compound rapidly tautomerizes to the thione form, which is highly insoluble in aqueous acidic media, driving its precipitation out of the DMF/water matrix.
-
Self-Validation Checkpoint: The filtrate should be nearly colorless. A yellow filtrate indicates incomplete precipitation; verify the pH is exactly 4.0.
Troubleshooting & FAQs
Troubleshooting logic tree for resolving low synthesis yields.
Q1: My reaction stalls with 30-40% unreacted 2-chloro-3-methyl-5-nitropyridine. How can I drive it to completion? A: This is a classic symptom of steric hindrance. The 3-methyl group physically blocks the SNAr trajectory. If you are using ethanol at reflux (78°C), the thermal energy is insufficient. Switch to DMF and increase the temperature to 100°C. Ensure your thiourea is finely powdered and fully dissolved.
Q2: LC-MS shows a major impurity with a mass roughly double that of my target product. What is this, and how do I fix it? A: You are observing the disulfide dimer, bis(3-methyl-5-nitropyridin-2-yl) disulfide (m/z ~339). Thiones are highly susceptible to oxidative dimerization in the presence of atmospheric oxygen. Preventative fix: Degas all solvents and run the reaction strictly under Argon. Reactive fix: You can salvage the batch by treating it with a reducing agent like dithiothreitol (DTT) or 2-mercaptoethanol during the basic hydrolysis step, which quantitatively reduces the disulfide back to the thione .
Q3: Why use thiourea instead of sodium hydrosulfide (NaSH) or sodium sulfide (Na2S)? A: While NaSH is a direct source of sulfur, it is highly basic and aggressively nucleophilic. In the presence of the highly activated 5-nitro group, NaSH frequently leads to the reduction of the nitro group to an amine, or the formation of thioether-bridged dimers (thiobispyridines). Thiourea acts as a neutral, mild nucleophile that selectively forms the intermediate isothiouronium salt, protecting the sulfur atom until you intentionally reveal it via controlled base hydrolysis.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and the resulting yield/purity profile of 3-methyl-5-nitro-1H-pyridine-2-thione.
| Solvent | Temp (°C) | Atmosphere | Additive (Workup) | Yield (%) | Purity (%) | Primary Impurity Detected |
| Ethanol | 78 (Reflux) | Air | None | 45% | 85% | Disulfide dimer (15%) |
| Ethanol | 78 (Reflux) | Argon | None | 68% | 92% | Unreacted SM (8%) |
| DMF | 100 | Argon | None | 89% | 95% | Unreacted SM (<2%) |
| DMF | 100 | Argon | DTT (0.5 eq) | 94% | >99% | None detected |
Data Interpretation: Transitioning from Ethanol to DMF resolves the steric hindrance issue (reducing unreacted starting material), while the combination of Argon and DTT completely eliminates oxidative dimerization, maximizing both yield and purity.
References
- Google Patents (US20200252240A1)
-
A general method for the synthesis of 3'-sulfhydryl and phosphate group containing oligonucleotides Nucleic Acids Research, 19(11), 3019-3024 (1991) Demonstrates the quantitative reduction of 5-nitropyridyl disulfides to 5-nitropyridine-2-thiones using dithiothreitol (DTT) and 2-mercaptoethanol. URL:[Link]
-
Retention of Enzymatic Activity of α-Amylase in the Reductive Synthesis of Gold Nanoparticles Langmuir, 23(10), 5700-5706 (2007) Validates the spectroscopic properties and stability of 5-nitropyridine-2-thione following the reductive cleavage of its corresponding disulfide dimer. URL:[Link]
Technical Support Center: Troubleshooting & Purification Workflows for 3-Methyl-5-nitro-1H-pyridine-2-thione
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and handling of substituted pyridine-2-thiones. 3-Methyl-5-nitro-1H-pyridine-2-thione (also known as 3-methyl-5-nitropyridine-2-thiol) is a highly versatile intermediate. It is heavily utilized in the synthesis of activated disulfide linkers for antibody-drug conjugates (ADCs)[1] and as a precursor for specialized chelating ligands.
However, its purification is notoriously challenging due to its dynamic structural nature and oxidative instability. This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind each experimental choice so you can build self-validating workflows in your laboratory.
Section 1: Core Mechanistic Principles (The "Why")
To purify this compound effectively, we must first understand its intrinsic chemical behavior. The molecule exists in a solvent- and state-dependent equilibrium between the 1H-pyridine-2-thione (thioamide) and the 2-mercaptopyridine (thiol) forms.
-
Tautomerism & Chromatography: The thione form is favored in polar solvents and the solid state, while the thiol form is favored in non-polar solvents. This dynamic equilibrium causes severe streaking on bare silica gel because the two forms interact differently with silanol groups.
-
pKa Modulation: Unsubstituted 2-mercaptopyridine has a thiol pKa of approximately 10.0[2]. However, the addition of the strongly electron-withdrawing 5-nitro group stabilizes the resulting thiolate anion via resonance. This significantly lowers the pKa, making the thiol proton highly acidic. This is the critical mechanism that allows us to use mild acid-base extraction for purification.
-
Oxidative Dimerization: The thiol form is highly susceptible to auto-oxidation in the presence of atmospheric oxygen, forming a symmetric disulfide. Because amines and basic conditions catalyze the oxidation of thiols to disulfides, this process is autocatalytic and ubiquitous during basic workups[3].
Tautomeric equilibrium and redox pathways of the target compound.
Section 2: Troubleshooting FAQs
Q: My crude NMR shows a highly non-polar impurity that lacks the thiol/thione proton. What is it, and how do I remove it? A: This is the symmetric disulfide byproduct. Because the oxidation is catalyzed by trace base, it is a nearly unavoidable contaminant. Solution: Do not attempt to separate it via standard chromatography. Instead, subject the crude mixture to a reductive workup using a mild reducing agent like dithiothreitol (DTT) or triphenylphosphine (PPh 3 ) prior to an acid-base extraction. This chemically converts the impurity back into your target product.
Q: I attempted flash chromatography on bare silica gel, but the product streaks severely across multiple fractions. How can I fix this? A: Streaking occurs because the compound exists in a dynamic tautomeric equilibrium on the silica surface, interacting strongly via hydrogen bonding. Solution: Add a volatile acidic modifier (e.g., 1% acetic acid or 0.1% formic acid) to your mobile phase (e.g., Hexanes/EtOAc). The acid suppresses the ionization of the thiol and normalizes the tautomeric distribution, resulting in a sharp, single elution band.
Q: How do I separate unreacted 2-chloro-3-methyl-5-nitropyridine from the final thione product? A: Exploit the pKa difference. The starting halopyridine is neutral and lipophilic. By dissolving your crude mixture in an aqueous base (e.g., 0.5 M Na 2 CO 3 ), the thione forms a water-soluble thiolate anion. The unreacted halopyridine remains in the organic phase and can be cleanly washed away with dichloromethane (DCM).
Section 3: Quantitative Data & Strategy Comparison
Table 1: Physicochemical Profile & Partitioning Behavior
| Property | Value / Characteristic | Impact on Purification |
| Molecular Weight | 170.19 g/mol | N/A |
| Thiol pKa | ~ 5.0 - 6.0 (Estimated) | Allows deprotonation by mild bases (Na 2 CO 3 ) without degrading the nitro group. |
| Solubility (Neutral) | Soluble in DCM, EtOAc, DMSO | Requires polar organic solvents for column loading. |
| Solubility (Ionized) | Highly soluble in H 2 O (pH > 7) | Enables robust liquid-liquid extraction. |
Table 2: Comparison of Purification Strategies
| Method | Target Impurities Removed | Yield | Scalability | Time Required |
| Reductive Acid-Base Extraction | Disulfides, Halopyridines | High (>85%) | Excellent (Multi-gram) | ~ 2 Hours |
| Acidic Flash Chromatography | Polar byproducts, baseline salts | Moderate (~70%) | Poor (Analytical scale) | ~ 4 Hours |
| Recrystallization (EtOH) | Trace organic impurities | Variable | Good | Overnight |
Section 4: Standard Operating Procedures (SOPs)
Protocol A: Reductive Acid-Base Precipitation (The Gold Standard)
Causality Note: This protocol is a self-validating system. If the disulfide is present, the reduction step cleaves it. If neutral organic impurities (like starting materials) are present, the basic aqueous wash removes them. The final acidification selectively precipitates the target compound due to its poor solubility in acidic water.
-
Dissolution & Reduction: Dissolve the crude 3-methyl-5-nitro-1H-pyridine-2-thione in dichloromethane (DCM) (10 mL per gram of crude). Add 1.1 equivalents of Dithiothreitol (DTT) or Triphenylphosphine (PPh 3 ). Stir at room temperature for 30 minutes under an inert atmosphere (N 2 or Argon) to reduce all disulfides to the free thiol.
-
Base Extraction: Add an equal volume of 0.5 M aqueous Sodium Carbonate (Na 2 CO 3 ). Stir vigorously for 10 minutes. The target compound will deprotonate and migrate to the aqueous layer as a thiolate anion.
-
Phase Separation: Transfer to a separatory funnel. Drain and discard the lower DCM layer (which contains unreacted halopyridines, oxidized DTT, or triphenylphosphine oxide). Wash the aqueous layer with one additional portion of DCM to ensure complete removal of lipiphatics.
-
Acidic Precipitation: Transfer the aqueous layer to an Erlenmeyer flask immersed in an ice bath. Slowly add 1.0 M HCl dropwise under vigorous stirring until the pH reaches ~3.0. The pure thione will crash out of solution as a bright yellow/orange precipitate.
-
Isolation: Filter the precipitate through a Büchner funnel, wash with ice-cold water, and dry under high vacuum.
Step-by-step logic for the reductive acid-base purification workflow.
Protocol B: Modified Flash Chromatography (For Analytical Purity)
Causality Note: Use this only if Protocol A leaves trace polar impurities. The acidic modifier is mandatory to prevent tautomeric streaking.
-
Column Preparation: Pack a silica gel column using a solvent system of Hexanes/Ethyl Acetate (e.g., 3:1) containing 1% Glacial Acetic Acid (v/v) .
-
Loading: Dissolve the sample in a minimum amount of DCM. Do not use basic solvents. Dry load onto celite if solubility is poor.
-
Elution: Run the column using the acidified mobile phase. Monitor fractions via TLC (UV active, turns yellow/brown upon standing). Co-evaporate the pooled fractions with toluene to remove residual acetic acid.
References
- LookChem.Cas 2637-34-5, 2-Mercaptopyridine Chemical Properties and pKa Data.
- Wikipedia.2-Mercaptopyridine: Reactions and Autocatalytic Oxidation.
- AACR Journals.Calicheamicin Antibody–Drug Conjugates with Improved Properties. (Discusses the use of 5-nitropyridine-2-thiol and the effect of the nitro group on thiol pKa).
Sources
Technical Support Center: Crystallization of 3-methyl-5-nitro-1H-pyridine-2-thione Complexes
Welcome to the technical support center for the crystallization of 3-methyl-5-nitro-1H-pyridine-2-thione and its metal complexes. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during the crystallization process. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your research.
Troubleshooting Guide: Common Crystallization Problems
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: Why did my complex precipitate as an oil or amorphous solid instead of crystals?
A1: This is a common and frustrating issue known as "oiling out" or amorphous precipitation. It typically occurs for two primary reasons:
-
High Supersaturation & Low Melting Point: The compound is coming out of the solution at a temperature that is above its melting point.[1] This happens when the solution becomes supersaturated too quickly. Impurities can also lower the melting point of a substance, exacerbating this issue.[1]
-
Insufficient Purity: Impurities can disrupt the ordered arrangement of molecules needed to form a crystal lattice, leading to the formation of a disordered, amorphous solid.[2][3] Materials that are "X-ray amorphous" lack a long-range ordered crystal structure and produce a continuous, non-descript X-ray powder diffraction (XRPD) pattern.[4]
Solutions & Scientific Rationale:
-
-
Add More Solvent: Re-heat the solution to dissolve the oil or amorphous solid and add a small amount of additional solvent. This lowers the saturation point, meaning the solution will need to cool to a lower temperature before precipitation begins, hopefully below the compound's melting point.[1]
-
Slower Cooling: Instead of placing your flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, and then gradually cool it further in a refrigerator. Insulating the flask can also help.[2][7]
-
-
Optimize Your Solvent System: The choice of solvent is paramount.
-
Try a Lower-Boiling Point Solvent: If the compound's melting point is low, a solvent with a lower boiling point may ensure the solution temperature is below the melting point when crystallization begins.[8]
-
Use a Solvent Mixture: Dissolve your complex in a "good" solvent where it is quite soluble, and then slowly introduce a "poor" solvent (anti-solvent) in which it is insoluble. This technique, known as anti-solvent crystallization, can provide fine control over supersaturation.[2][9]
-
-
Purify Your Material: If the issue persists, the purity of the complex is the likely culprit.
Q2: Crystallization is not starting, even after cooling. How can I induce it?
A2: A clear, supersaturated solution that refuses to yield crystals is a sign that the nucleation step—the initial formation of a stable crystal seed—is kinetically hindered. Several techniques can be used to overcome this energy barrier.
Solutions & Scientific Rationale:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface.[10][11] The high-frequency vibrations and the microscopic glass fragments that are dislodged can provide the energy and nucleation sites for crystal growth to begin.[10]
-
Seeding: Introduce a "seed crystal"—a tiny, well-formed crystal of the pure compound from a previous successful batch—into the supersaturated solution.[8][10][11] The seed crystal acts as a template, bypassing the initial nucleation barrier and allowing subsequent molecules to deposit in an ordered fashion.
-
Reduce Solvent Volume: It's possible that too much solvent was used, and the solution is not yet supersaturated, even when cold.[8][11] Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[1]
-
Use a Lower Temperature Bath: If a standard ice bath isn't sufficient, a salt-ice bath can achieve temperatures down to -10 °C, which may be necessary to decrease solubility enough for crystallization to occur.[10][11]
Q3: My crystals are very small, needle-like, or of poor quality. How can I grow larger, single crystals suitable for X-ray diffraction?
A3: The formation of small or poorly-formed crystals indicates that the nucleation rate is much faster than the crystal growth rate. This is typically caused by high levels of supersaturation.[12][13] For high-quality single crystals suitable for X-ray diffraction, the goal is to favor slow growth over rapid nucleation.[5][14]
Solutions & Scientific Rationale:
-
Minimize Supersaturation: Slower, more controlled methods are best.
-
Vapor Diffusion: This is one of the best methods for growing high-quality single crystals from small amounts of material.[7] The compound is dissolved in a small vial using a moderately volatile solvent. This vial is then placed inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the inner vial, gradually reducing the solubility of the compound and promoting slow crystal growth.[2][7]
-
Slow Evaporation: Loosely cap the vial containing your solution. Covering the opening with parafilm and poking a few small holes with a needle is an excellent way to slow down the evaporation rate, preventing a rapid increase in concentration.[5] Avoid highly volatile solvents like DCM or acetone for this method, as the process will be too fast.[7]
-
-
Solvent Selection: The interaction between the solvent and the crystal faces can influence the crystal's shape (morphology).[15][16] Experimenting with different solvents or solvent mixtures can sometimes favor growth on certain crystal faces, leading to more equant (less needle-like) crystals, which are preferred for X-ray diffraction.[17]
-
Maintain a Stable Environment: Do not disturb the vessel during the crystal growth period. Vibrations can cause new nucleation events, leading to a shower of small crystals rather than the growth of a few large ones.[9]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common crystallization issues.
Caption: A decision tree for troubleshooting poor crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the key properties to consider when selecting a solvent for 3-methyl-5-nitro-1H-pyridine-2-thione complexes?
A1: Choosing the right solvent is the most critical step in crystallization.[8] For this specific class of compounds, consider the following:
-
Solubility Profile: The ideal solvent should dissolve your complex completely when hot but poorly when cold.[8] This temperature-dependent solubility is the driving force for crystallization upon cooling.
-
Polarity: Like dissolves like. Pyridine-2-thione derivatives are moderately polar. Solvents like ethanol, ethyl acetate, or acetonitrile are often good starting points. For anti-solvents in a mixed system, non-polar solvents like hexane or toluene are common choices.[9]
-
Hydrogen Bonding: The 3-methyl-5-nitro-1H-pyridine-2-thione ligand has a proton on the nitrogen atom (in the thione tautomer), which can participate in hydrogen bonding. Solvents capable of hydrogen bonding can influence solubility and crystal packing.[7]
-
Reactivity: Ensure the solvent is inert and does not react with your complex. For air- or moisture-sensitive complexes, using dry, degassed solvents under an inert atmosphere is crucial.[18]
| Solvent | Polarity (Dielectric Constant, ε) | Boiling Point (°C) | Typical Use Case |
| Water | 80.1 | 100 | Good solvent for highly polar complexes, but may be too polar. |
| Ethanol | 24.6 | 78 | Excellent general-purpose solvent for moderate polarity compounds.[19] |
| Acetonitrile | 37.5 | 82 | Good solvent, often used in vapor diffusion with an anti-solvent.[9] |
| Ethyl Acetate | 6.0 | 77 | Good solvent, less polar than ethanol. Used for growing crystals.[20] |
| Dichloromethane (DCM) | 9.1 | 40 | Can be a good solvent, but its high volatility makes it better for layering than slow evaporation. |
| Toluene | 2.4 | 111 | Common non-polar anti-solvent. |
| Hexane/Pentane | ~1.9 | 69 / 36 | Very non-polar anti-solvents.[9] |
Q2: How do impurities from the synthesis of 3-methyl-5-nitro-1H-pyridine-2-thione affect crystallization?
A2: Impurities are a primary cause of crystallization failure. For this specific ligand, potential impurities include:
-
Unreacted Starting Materials: Residual reactants from the synthesis can co-crystallize or inhibit crystal growth.
-
Isomeric Byproducts: During nitration or other functionalization of pyridine rings, the formation of isomers is possible.[21][22] These isomers can have very similar solubility profiles, making them difficult to remove via crystallization and highly disruptive to the lattice formation of the desired product.
-
Oxidation Products: The thione/thiol group can be susceptible to oxidation, forming disulfides.[23] Such impurities can significantly hinder the crystallization of the target complex.
Q3: What is the difference between the thione and thiol tautomers, and how might this affect complex formation and crystallization?
A3: 2-Thioxopyridine compounds exist in a tautomeric equilibrium between the thione form (C=S, N-H) and the thiol form (C-S-H, C=N). In the solid state, the thione form is typically dominant.[20][23] However, when forming metal complexes, the ligand usually deprotonates and coordinates to the metal center as a thiolate anion.[20][24] This dual nature is critical:
-
Coordination Chemistry: The ability to deprotonate and bind through the sulfur atom makes it an excellent ligand for a wide range of metals.
-
Crystal Packing: The N-H group in the uncoordinated ligand or in certain complex structures can form strong hydrogen bonds (N-H···S or N-H···anion), which can significantly influence the crystal packing and overall structure.[20]
Key Crystallization Protocols
Protocol 1: Solvent Vapor Diffusion
This method is ideal for generating high-quality single crystals when only a small amount of material is available.[7]
-
Prepare the Solution: Dissolve 2-5 mg of your purified complex in 0.5 mL of a suitable "good" solvent (e.g., acetonitrile, ethyl acetate) in a small, narrow vial (e.g., a 2 mL vial).
-
Prepare the Reservoir: In a larger vial or jar (e.g., a 20 mL scintillation vial), add 2-3 mL of a volatile "poor" solvent (anti-solvent) in which your compound is insoluble (e.g., pentane, diethyl ether). The anti-solvent must be miscible with the good solvent.[9]
-
Set up the System: Carefully place the small, uncapped vial containing your solution inside the larger vial. Ensure the liquid levels are such that there is no risk of mixing if jostled.
-
Seal and Wait: Seal the outer vial tightly. Do not disturb it. Place it in a location with a stable temperature.
-
Monitor: Over several days to weeks, the more volatile anti-solvent will slowly diffuse into the inner vial, causing your compound to slowly precipitate and form crystals.
Caption: Setup for solvent vapor diffusion crystallization.
References
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Guide for crystallization. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. Retrieved from [Link]
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SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). Retrieved from [Link]
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Crystallization. (n.d.). Retrieved from [Link]
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Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization. Retrieved from [Link]
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Hahn, F., et al. (2020). X-ray diffraction using focused-ion-beam-prepared single crystals. Acta Crystallographica Section A: Foundations and Advances, 76(Pt 3), 335–344. Retrieved from [Link]
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Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]
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Takiyama, H., et al. (2007). Effect of Two Kinds of Supersaturation on Crystal Qualities during Cocrystallization. Journal of Chemical Engineering of Japan, 40(11), 973-979. Retrieved from [Link]
-
How to Prepare Sample for XRD Step By Step. (2024, February 24). YouTube. Retrieved from [Link]
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van der Hoek, C. J., et al. (2023). Crystal Nucleation and Growth: Supersaturation and Crystal Resilience Determine Stickability. Crystal Growth & Design, 23(4), 2901–2910. Retrieved from [Link]
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McPherson, A., & Gavira, J. A. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology Communications, 70(Pt 1), 2–20. Retrieved from [Link]
- Purification of an organometallic compound by recrystallization. (2000). Google Patents.
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Kubota, N., et al. (2002). Effect of supersaturation on crystal size and number of crystals produced in antisolvent crystallization. Waseda University Repository. Retrieved from [Link]
-
Sabner. (2026, February 9). What Is Metal Crystallization? Learn More. Retrieved from [Link]
-
Triclinic Labs. (n.d.). Non-Crystalline (Amorphous) Material Characterization and Development. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Unacademy. (n.d.). Factors affecting the stability of complexes. Retrieved from [Link]
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SATHEE. (n.d.). Chemistry Crystallization. Retrieved from [Link]
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ResearchGate. (2019, February 15). I would like to know about how can crystallization of metal complexes take place? Retrieved from [Link]
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Reddit. (2021, October 28). Recrystallizing organometallic complexes. Retrieved from [Link]
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Chemistry LibreTexts. (2021, August 22). 9.4: Factors That Affect Crystal Field Splitting. Retrieved from [Link]
-
O'Dell, L. A., et al. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics, 18(5), 1947–1959. Retrieved from [Link]
-
Quora. (2017, April 5). What should I do if crystallisation does not occur? Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
RECRYSTALLISATION. (n.d.). Retrieved from [Link]
-
ResearchGate. (2021, June 3). (PDF) Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Retrieved from [Link]
-
ResearchGate. (2012, March 14). Why I am not getting crystals? Retrieved from [Link]
-
Parkin, G. (2008). Troublesome Crystal Structures: Prevention, Detection, and Resolution. Accounts of Chemical Research, 41(7), 895–906. Retrieved from [Link]
-
Gubicza, J., & Ungár, T. (2007). Characterization of defect structures in nanocrystalline materials by X-ray line profile analysis. Zeitschrift für Kristallographie - Crystalline Materials, 222(10), 567-579. Retrieved from [Link]
-
Diva-Portal.org. (2020, June 13). Characterization and modeling of amorphous and crystalline ratios in poly-acrylates. Retrieved from [Link]
-
Semantic Scholar. (2019, February 1). The effect of crystal-solvent interaction on crystal growth and morphology. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, structure and chemical reactivity of pyridine-2-thione/pyrimidine-2-thione derivatives of mercury (II) and silver(I). Retrieved from [Link]
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ResearchGate. (n.d.). The Effect of Solvent on Crystal Growth and Morphology. Retrieved from [Link]
-
Grokipedia. (n.d.). 2-Mercaptopyridine. Retrieved from [Link]
-
Elnaggar, D. H., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10463–10482. Retrieved from [Link]
-
ACS Omega. (2022, March 16). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Retrieved from [Link]
-
A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. (2021, October 31). International Journal of Chemistry and Materials Research. Retrieved from [Link]
-
Zhang, Y., et al. (2010). 6-Methylpyridine-2(1H)-thione. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1154. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Mercaptopyridine. Retrieved from [Link]
-
RSC Publishing. (n.d.). Heterotetranuclear M2(do)M′2(d8)(M = Ti or Zr, M′= Rh or Ir) complexes containing pyridine-3,5-dicarboxylate as an assembling ligand. Retrieved from [Link]
-
Akkurt, M., et al. (2007). 2-Chloro-5-methyl-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 3), o1353. Retrieved from [Link]
-
ResearchGate. (2021, December 2). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? Retrieved from [Link]
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Reducing byproducts and impurities in 3-methyl-5-nitro-1H-pyridine-2-thione synthesis
Technical Support Center: Synthesis of 3-methyl-5-nitro-1H-pyridine-2-thione
Welcome to the technical support guide for the synthesis of 3-methyl-5-nitro-1H-pyridine-2-thione. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you minimize byproducts, reduce impurities, and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a common synthetic pathway for 3-methyl-5-nitro-1H-pyridine-2-thione?
The synthesis of 3-methyl-5-nitro-1H-pyridine-2-thione typically involves a two-step process starting from a commercially available precursor like 2-chloro-3-methylpyridine.
-
Nitration: The first step is the regioselective nitration of the pyridine ring. Due to the directing effects of the methyl group and the ring nitrogen, nitration using a standard nitrating mixture (e.g., HNO₃/H₂SO₄) primarily yields 2-chloro-3-methyl-5-nitropyridine. The electron-withdrawing nature of the pyridine nitrogen generally directs electrophilic substitution to the 3 and 5 positions, and the methyl group further influences the selectivity.[1]
-
Thionation: The second step is a nucleophilic aromatic substitution where the chloro group at the 2-position is displaced by a sulfur nucleophile to form the target thione. Common reagents for this transformation include sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.
This pathway is often preferred because it allows for controlled introduction of the functional groups and generally provides good yields of the desired isomer.
Q2: What are the most critical parameters that influence the purity and yield of the final product?
Several parameters must be carefully controlled to ensure a successful synthesis:
-
Temperature Control during Nitration: Nitration reactions are highly exothermic. Poor temperature control can lead to over-nitration (dinitrated products) or the formation of undesired isomers.[2] Maintaining the recommended temperature is crucial for regioselectivity.
-
Purity of Starting Materials: The purity of the initial 2-chloro-3-methylpyridine is paramount. Impurities in the starting material can lead to a complex mixture of side products that are difficult to separate from the final compound.
-
Atmosphere during Thionation: The pyridine-2-thione moiety can be susceptible to oxidation, especially at elevated temperatures, which can form the corresponding pyridin-2-one byproduct. Performing the thionation step under an inert atmosphere (e.g., Nitrogen or Argon) can significantly reduce this impurity.
-
Stoichiometry of the Sulfur Reagent: Using the correct molar equivalent of the thionating agent (e.g., NaSH) is critical. An excess may lead to the formation of disulfide byproducts, while an insufficient amount will result in incomplete conversion of the starting material.
Q3: What are the most common byproducts and impurities I should expect?
The primary impurities encountered in this synthesis are:
-
Isomeric Byproducts: Although the 5-nitro isomer is favored, small amounts of other isomers, such as 2-chloro-3-methyl-6-nitropyridine, can form during the nitration step.
-
Oxidized Byproduct: 3-methyl-5-nitro-1H-pyridin-2-one is a very common impurity resulting from the oxidation of the thione product.[3]
-
Unreacted Starting Material: Incomplete thionation can leave residual 2-chloro-3-methyl-5-nitropyridine in the final product.
-
Disulfide Byproducts: Formed from the oxidative coupling of two thione molecules, especially if the reaction is exposed to air.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions and detailed protocols.
Problem 1: Low Yield of 3-methyl-5-nitro-1H-pyridine-2-thione
Q: My final yield is consistently below expectations. What are the primary causes and how can I improve it?
A low yield can stem from issues in either the nitration or thionation step. The most common causes are incomplete reactions, degradation of intermediates, or mechanical losses during workup and purification.
Causality and Solution:
-
Inefficient Nitration: The pyridine ring is electron-deficient and can be resistant to nitration.[1] Ensuring strongly acidic and anhydrous conditions is key to driving the reaction to completion.
-
Incomplete Thionation: The nucleophilic substitution of chlorine with a sulfur source requires sufficient heat and reaction time. The choice of solvent is also critical; a polar aprotic solvent like DMF or ethanol is often effective.
-
Product Degradation: The nitro-pyridinethione product can be sensitive to harsh pH and high temperatures. It is crucial to neutralize the reaction mixture carefully and avoid excessive heating during workup.
Below is an optimized, two-step protocol designed to maximize yield.
Step 1: Nitration of 2-chloro-3-methylpyridine
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 equivalents) to 0°C in an ice bath.
-
Substrate Addition: Slowly add 2-chloro-3-methylpyridine (1 equivalent) to the cold sulfuric acid while stirring. Ensure the temperature does not rise above 10°C.
-
Nitrating Agent Addition: Prepare a nitrating mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents). Add this mixture dropwise to the reaction flask, maintaining the temperature at 0-5°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The acidic solution is then neutralized with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7.
-
Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.[2] The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 2-chloro-3-methyl-5-nitropyridine.
Step 2: Thionation of 2-chloro-3-methyl-5-nitropyridine
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add the crude 2-chloro-3-methyl-5-nitropyridine (1 equivalent) and ethanol.
-
Reagent Addition: Add sodium hydrosulfide (NaSH) (1.2 equivalents) portion-wise to the solution. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (around 70-80°C) for 3-6 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~5-6. This will precipitate the thione product.
-
Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude 3-methyl-5-nitro-1H-pyridine-2-thione.
Caption: A two-step workflow for the synthesis of the target compound.
Problem 2: Product is Contaminated with the Pyridin-2-one Byproduct
Q: My final product shows a significant amount of 3-methyl-5-nitro-1H-pyridin-2-one. How can I prevent its formation?
The formation of the pyridin-2-one is due to the oxidation of the thione product. The thione exists in tautomeric equilibrium with its thiol form (2-mercapto-3-methyl-5-nitropyridine N-oxide), which can be susceptible to oxidation.[4]
Causality and Solution:
-
Oxygen Exposure: The primary cause is exposure to atmospheric oxygen, especially at the elevated temperatures used during the thionation reflux and subsequent workup.
-
Solution: The most effective way to prevent this is to maintain a strictly inert atmosphere throughout the thionation reaction and workup. Degassing solvents before use can also be beneficial.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Solvent Degassing: Degas the solvent (e.g., ethanol) by bubbling nitrogen or argon through it for 15-20 minutes before use.
-
Reaction Setup: Assemble the reaction apparatus (flask, condenser) and flush the entire system with an inert gas. Maintain a positive pressure of the inert gas throughout the reaction using a balloon or a bubbler system.
-
Reagent Addition: Add reagents via syringe or under a positive flow of the inert gas.
-
Workup: When the reaction is complete, cool the mixture to room temperature before exposing it to air. Proceed with the acidic workup and filtration as quickly as possible to minimize air exposure of the isolated product.
Caption: Tautomerization and subsequent oxidation leading to the pyridin-2-one byproduct.
Problem 3: Difficulty in Removing Unreacted Starting Material and Isomers
Q: My crude product is a mixture containing the desired thione, unreacted 2-chloro-3-methyl-5-nitropyridine, and possibly other isomers. What is the best purification strategy?
A combination of optimized reaction monitoring and post-synthesis purification is the best approach.
Causality and Solution:
-
Incomplete Reaction: As discussed in Problem 1, ensure the thionation reaction goes to completion by monitoring with TLC. If the reaction stalls, a small additional charge of NaSH or extended reflux time may be necessary.
-
Polarity Difference: The target thione product is generally more polar than the starting chloro-precursor due to the hydrogen-bonding capability of the N-H and C=S groups. This difference in polarity is the key to their separation.
Purification Methods:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. The choice of solvent is critical.[2]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable alternative.[2]
| Method | Recommended Solvents/Eluents | Rationale |
| Recrystallization | Ethanol, Acetone, or mixtures of Ethyl Acetate/Hexane | The product should be soluble in the hot solvent and sparingly soluble at room temperature, while impurities remain in solution.[2] |
| Column Chromatography | Mobile Phase: Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50% EtOAc) | The less polar starting material and isomers will elute first, followed by the more polar thione product.[2] |
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like acetone) and then adding the silica. Evaporate the solvent completely.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.
-
Loading: Carefully load the dried product-silica mixture onto the top of the packed column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc). Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1 Hexane:EtOAc).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-methyl-5-nitro-1H-pyridine-2-thione.
Section 3: Analytical Characterization
Q: How can I definitively confirm the structure and purity of my final product?
A combination of analytical techniques should be used for full characterization.
-
NMR Spectroscopy (¹H and ¹³C): This provides detailed structural information, allowing you to confirm the connectivity of the atoms and the regiochemistry of the nitro and methyl groups.[5]
-
Mass Spectrometry (MS): This confirms the molecular weight of the synthesized compound and can help identify impurities.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for determining the purity of the final compound by separating it from any residual starting materials or byproducts.[5]
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of Nitropyridines.
- BenchChem. (n.d.). Assessing the Purity of Synthesized 3-Amino-4-nitropyridine 1-oxide: A Comparative Guide.
- Zhang, J., et al. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6.
- CymitQuimica. (n.d.). CAS 21901-34-8: 3-Methyl-5-nitro-2(1H)-pyridinone.
- Wikipedia. (n.d.). Pyrithione.
Sources
The Evolution of Mercaptopyridine Ligands: A Comparative Guide on 2-Mercaptopyridine vs. 3-Methyl-5-nitro-1H-pyridine-2-thione
In the design of transition metal complexes for catalysis, materials science, and metallopharmaceuticals, the choice of coordination ligand dictates the thermodynamic stability, kinetic reactivity, and electronic properties of the resulting compound. 2-Mercaptopyridine (2-mpy) has long served as a prototypical bidentate (N,S) and bridging ligand[1]. However, the demand for highly tuned metal complexes has driven the development of rationally substituted derivatives, such as 3-methyl-5-nitro-1H-pyridine-2-thione (3-Me-5-NO₂-mpy) .
This guide provides an objective, data-driven comparison of these two ligands, detailing how specific steric and electronic modifications alter their coordination chemistry, and offers self-validating protocols for researchers synthesizing novel metal complexes.
Structural and Electronic Profiling: The "Why" Behind the Chemistry
To understand the divergent behavior of these ligands, we must analyze their structural tautomerism and the inductive/resonance effects of their substituents.
The Baseline: 2-Mercaptopyridine (2-mpy)
2-Mercaptopyridine exists in a tautomeric equilibrium between the thiol (2-pyridinethiol) and thione (1H-pyridine-2-thione) forms[2]. In solution, the equilibrium often favors the thione form, but upon coordination, it readily deprotonates to form the thiolate anion. Its lack of steric bulk allows it to adopt highly versatile coordination modes, including monodentate (S-bound), chelating bidentate (N,S-bound), and multimetallic bridging (μ-S or μ-N,S) configurations[3]. This flexibility frequently leads to the formation of dimeric or polymeric structures, such as paddlewheel complexes or multinuclear clusters[4].
The Tuned Derivative: 3-Methyl-5-nitro-1H-pyridine-2-thione
The introduction of substituents at the 3- and 5-positions fundamentally rewires the ligand's behavior:
-
Electronic "Pull" (5-Nitro Group): The strongly electron-withdrawing nitro group at the para-position to the nitrogen atom significantly reduces the basicity of the pyridine ring (lower pKₐ). This electron withdrawal stabilizes the negative charge on the thiolate, making deprotonation easier at lower pH values. Furthermore, it introduces a redox-active center that can be exploited in hypoxia-targeted metallodrugs (e.g., activation via nitroreductases).
-
Steric "Push" (3-Methyl Group): Positioned adjacent to the coordination face (the N,S "bite" site), the methyl group introduces significant steric hindrance. This bulk actively prevents the ligand from adopting the bridging modes common to the parent 2-mpy, effectively forcing the ligand to act as a mononuclear bidentate chelate. It also widens the N-Metal-S bite angle, altering the geometry of the resulting complex.
Comparative Performance Data
The table below summarizes the divergent physicochemical and coordination properties of the two ligands.
| Parameter | 2-Mercaptopyridine (2-mpy) | 3-Me-5-NO₂-1H-pyridine-2-thione | Impact on Complexation |
| Primary Tautomer (Solid State) | Thione (1H-pyridine-2-thione) | Thione (Stabilized by NO₂ group) | Dictates initial metal-ligand interaction kinetics. |
| Typical Coordination Modes | Monodentate, Chelating, Bridging (μ-S)[3] | Strictly Chelating (Mononuclear) | 3-Me group prevents multinuclear cluster formation. |
| Ligand pKₐ (Thiol proton) | ~ 9.8 | ~ 6.5 - 7.5 (Estimated) | 5-NO₂ allows complexation under milder basic conditions. |
| Metal-Nitrogen Bond Strength | Strong (Good σ-donor) | Weakened (Reduced basicity) | Complexes with 3-Me-5-NO₂-mpy are more prone to ligand exchange at the N-site. |
| Redox Activity | Generally redox-innocent ligand | Redox-active (Nitro group reduction) | Enables stimuli-responsive drug release mechanisms. |
| Solubility (Aqueous) | Moderate | Low (Requires co-solvents like DMSO/DMF) | Impacts biological assay formulations[5]. |
Mechanistic Pathways & Coordination Logic
The structural fate of a metal complex is determined by the interplay between the metal's preferred geometry and the ligand's steric/electronic constraints. The following diagram illustrates how the structural modifications in 3-Me-5-NO₂-mpy divert the coordination pathway away from the multinuclear clusters typically formed by 2-mpy.
Figure 1: Coordination logic pathway demonstrating how steric hindrance and electron withdrawal dictate the final architecture of the metal complex.
Experimental Methodologies: Synthesis & Validation
To objectively compare these ligands in practice, we provide a standardized protocol for synthesizing Ruthenium(II) arene complexes—a highly relevant scaffold in modern anticancer metallodrug research.
Protocol: Synthesis of[Ru(η⁶-p-cymene)(L)Cl] Complexes
Rationale: Ruthenium(II) arene complexes require a monoanionic bidentate ligand to satisfy the octahedral geometry. This protocol highlights the different deprotonation requirements driven by the ligands' electronic properties.
Materials:
-
Precursor:[Ru(η⁶-p-cymene)Cl₂]₂ dimer
-
Ligand A: 2-Mercaptopyridine (2-mpy)
-
Ligand B: 3-methyl-5-nitro-1H-pyridine-2-thione (3-Me-5-NO₂-mpy)
-
Base: Sodium methoxide (NaOMe) or Triethylamine (Et₃N)
Step-by-Step Workflow:
-
Ligand Preparation: Dissolve 2.1 equivalents of the chosen ligand in dry methanol.
-
Causality Note: For 2-mpy, 2.1 eq of NaOMe is required to fully deprotonate the thiol (pKₐ ~9.8). For 3-Me-5-NO₂-mpy, the lower pKₐ allows the use of a milder base like Et₃N, preventing potential base-catalyzed degradation of the nitro group.
-
-
Metal Cleavage: Add 1.0 equivalent of the[Ru(η⁶-p-cymene)Cl₂]₂ dimer to the stirring solution. The solution will transition from orange to deep red/yellow as the chloride bridges are cleaved and the bidentate ligand coordinates.
-
Reaction Conditions:
-
2-mpy: Stir at room temperature for 4 hours.
-
3-Me-5-NO₂-mpy: Heat to 45°C for 8 hours. The steric bulk of the 3-methyl group increases the kinetic barrier to coordination, necessitating mild thermal energy.
-
-
Purification: Concentrate the solvent in vacuo. Extract the residue with dichloromethane (DCM) and filter through Celite to remove NaCl/Et₃N·HCl salts. Precipitate the final complex by adding cold diethyl ether.
-
Self-Validating Characterization:
-
¹H NMR: Confirm the coordination by observing the downfield shift of the pyridine ring protons. For the 3-Me-5-NO₂-mpy complex, the arene (p-cymene) protons will show significant splitting due to the asymmetric steric clash caused by the 3-methyl group.
-
¹³C NMR: The C=S thione carbon (typically ~175-180 ppm in the free ligand) will shift upfield to ~165-170 ppm upon thiolate coordination to the Ru(II) center[6].
-
Figure 2: Self-validating experimental workflow for the synthesis of mercaptopyridine-based metallodrugs.
Applications in Drug Development & Catalysis
The choice between these two ligands ultimately depends on the desired application of the final complex:
-
When to use 2-Mercaptopyridine: Choose the parent ligand when synthesizing robust, thermodynamically stable complexes for homogeneous catalysis or when building multimetallic frameworks (e.g., MOFs or coordination polymers). Its ability to bridge metal centers makes it ideal for generating electronically coupled polymetallic systems[4][7]. It is also widely used as a standard chelator in analytical chemistry to detect heavy metals[8].
-
When to use 3-Me-5-NO₂-mpy: This ligand is highly specialized for stimuli-responsive metallopharmaceuticals . The 5-nitro group acts as an electron sink that can be selectively reduced by overexpressed nitroreductase enzymes in the hypoxic cores of solid tumors. Upon reduction, the electronic properties of the ligand drastically change, triggering the release of the cytotoxic metal payload (e.g., Ru, Pt, or Cu) specifically within the tumor microenvironment. Furthermore, the 3-methyl group ensures the complex remains mononuclear, which is critical for maintaining a defined molecular weight and predictable pharmacokinetics in vivo[5].
Sources
- 1. CAS 2637-34-5: 2-Mercaptopyridine | CymitQuimica [cymitquimica.com]
- 2. Heavier group 2 metal complexes with a flexible scorpionate ligand based on 2-mercaptopyridine - RSC Advances (RSC Publishing) DOI:10.1039/C5RA04696C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Efficacy of Water-Soluble Mercaptopyridine-Substituted Oxotitanium (IV) Phthalocyanine Compounds in Photodynamic Therapy of Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemimpex.com [chemimpex.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
